![molecular formula C74H114N20O17 B1142083 Myelin Basic Protein (87-99) (human, bovine, rat) CAS No. 118506-26-6](/img/structure/B1142083.png)
Myelin Basic Protein (87-99) (human, bovine, rat)
Übersicht
Beschreibung
Myelin Basic Protein (87-99) (human, bovine, rat) is a peptide fragment derived from the larger myelin basic protein, which is a crucial component of the myelin sheath in the central nervous system. This peptide is known for its role in inducing T cell proliferation and Th1 polarization in the central nervous system, making it a significant antigenic component implicated in the pathophysiology of multiple sclerosis .
Wirkmechanismus
Target of Action
Myelin Basic Protein (MBP) (87-99) is an encephalitogenic peptide that primarily targets T cells in the central nervous system (CNS) . It induces basic protein-specific T cell proliferation . The primary role of these T cells is to mediate immune responses, and their proliferation can lead to an increase in immune activity within the CNS .
Mode of Action
MBP (87-99) interacts with its targets, the T cells, causing a Th1 polarization in peripheral blood mononuclear cells . This means that it promotes the differentiation of T cells into Th1 cells, a subset of T cells that play a crucial role in cellular immunity . This interaction and the resulting changes can have significant implications in conditions like multiple sclerosis (MS), where immune responses within the CNS are altered .
Biochemical Pathways
The interaction of MBP (87-99) with T cells affects the immune response pathways within the CNS . The peptide’s ability to induce T cell proliferation and Th1 polarization suggests that it can influence the balance of immune cells in the CNS, potentially exacerbating inflammatory responses . This can affect downstream effects such as the activation of other immune cells, production of cytokines, and ultimately, the integrity of the myelin sheath .
Result of Action
The action of MBP (87-99) leads to molecular and cellular effects that are primarily observed in the immune response within the CNS . By promoting T cell proliferation and Th1 polarization, it can enhance immune activity, potentially leading to increased inflammation and damage to the myelin sheath in conditions like MS .
Action Environment
Environmental factors can influence the action, efficacy, and stability of MBP (87-99). For instance, the presence of other immune cells, the state of the immune system, and the health status of the CNS can all impact how effectively MBP (87-99) can induce T cell proliferation and Th1 polarization . Additionally, factors such as pH and temperature can affect the stability of the peptide, potentially influencing its activity .
Biochemische Analyse
Biochemical Properties
Myelin Basic Protein (87-99) is known for its role in inducing T cell proliferation and Th1 polarization in the central nervous system. It interacts with several protein kinases, including MAPK, PKA, calmodulin-dependent protein kinase, PKC, and phosphorylase kinase, serving as a substrate for phosphorylation . These interactions are crucial for the modulation of immune responses and the maintenance of myelin integrity.
Cellular Effects
Myelin Basic Protein (87-99) has profound effects on various cell types, particularly immune cells. It induces T cell proliferation and Th1 polarization, which are critical for the immune response in multiple sclerosis . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism by interacting with peripheral blood mononuclear cells and promoting a Th1 response .
Molecular Mechanism
At the molecular level, Myelin Basic Protein (87-99) exerts its effects through binding interactions with T cell receptors and major histocompatibility complex molecules. This binding leads to the activation of encephalitogenic T cells, which are implicated in the pathogenesis of multiple sclerosis . The peptide also modulates gene expression by influencing transcription factors and signaling pathways involved in immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Myelin Basic Protein (87-99) can vary over time. The peptide is stable when stored at -20°C and can induce sustained immune responses when administered in vivo . Long-term studies have shown that it can produce prolonged antidepressant-like effects and modulate immune responses over extended periods .
Dosage Effects in Animal Models
The effects of Myelin Basic Protein (87-99) in animal models are dose-dependent. Higher doses can induce experimental autoimmune encephalomyelitis, a model for multiple sclerosis, while lower doses may have therapeutic effects . Toxic or adverse effects at high doses include exacerbation of autoimmune responses and potential neurotoxicity .
Metabolic Pathways
Myelin Basic Protein (87-99) is involved in metabolic pathways related to immune responses and myelin maintenance. It interacts with enzymes and cofactors that modulate phosphorylation and other post-translational modifications . These interactions are essential for its role in immune regulation and myelin integrity.
Transport and Distribution
Within cells, Myelin Basic Protein (87-99) is transported and distributed through interactions with RNA transport signals and localization regions in its mRNA . These elements ensure that the peptide is localized to the myelin compartment, where it can exert its effects on myelin maintenance and immune responses .
Subcellular Localization
Myelin Basic Protein (87-99) is primarily localized in the myelin sheath, where it plays a critical role in maintaining myelin integrity . It is directed to specific compartments within the cell through targeting signals and post-translational modifications, ensuring its proper function in myelin maintenance and immune regulation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Myelin Basic Protein (87-99) (human, bovine, rat) typically involves solid-phase peptide synthesis (SPPS). This method uses a resin-bound amino acid to which subsequent amino acids are sequentially added. The process involves the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired peptide sequence is achieved.
Cleavage: of the peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of Myelin Basic Protein (87-99) (human, bovine, rat) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC) to ensure the peptide’s purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions: Myelin Basic Protein (87-99) (human, bovine, rat) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products Formed:
Oxidation: Methionine sulfoxide derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences
Wissenschaftliche Forschungsanwendungen
1.1. Altered Peptide Ligands
Research has shown that altered peptide ligands derived from MBP (87-99) can modulate T-cell responses. For instance, mutations at key residues (K91 and P96) have been demonstrated to shift immune responses from Th1 to Th2 profiles. This shift is beneficial as Th2 responses are generally associated with anti-inflammatory effects, potentially offering therapeutic avenues for MS treatment .
Table 1: Effects of Mutant Peptides on Cytokine Profiles
Peptide Variant | Cytokine Response | Notes |
---|---|---|
Native MBP (87-99) | High IFN-γ | Promotes Th1 response |
[R91, A96]MBP (87-99) | Reduced IFN-γ | Diverts response towards Th2 |
[A91, A96]MBP (87-99) | High IL-4 | Strong Th2 response |
The double-mutant analogue [A91, A96]MBP (87-99) conjugated to reduced mannan has shown promise in reducing EAE severity by promoting IL-4 production while inhibiting IFN-γ secretion, indicating its potential as a therapeutic agent .
1.2. Cyclic Peptide Analogs
Cyclic analogs of MBP (87-99) have been synthesized to enhance stability and biological activity. These cyclic peptides have been tested in EAE models and demonstrated protective effects when administered prophylactically or therapeutically .
Table 2: Comparison of Linear vs. Cyclic Peptides
Type | Stability | Efficacy in EAE Models |
---|---|---|
Linear MBP (87-99) | Moderate | Standard efficacy |
Cyclic MBP (87-99) | High | Enhanced protective effects |
2.1. Molecular Modeling
Molecular modeling studies have provided insights into the interactions between MBP (87-99) and major histocompatibility complex (MHC) class II molecules. These studies reveal that specific amino acid substitutions can significantly alter binding affinity and T-cell receptor engagement, which is critical for understanding how to design effective immunotherapies .
2.2. Biophysical Characterization
The biophysical properties of MBP (87-99), including its solubility and structural conformation, have been characterized using techniques such as circular dichroism and nuclear magnetic resonance spectroscopy. These analyses confirm that the peptide remains largely unstructured in solution but adopts specific conformations upon binding to MHC molecules .
Therapeutic Implications
The ability of altered forms of MBP (87-99) to modulate immune responses opens new avenues for therapeutic interventions in autoimmune diseases like MS. By designing peptides that favor anti-inflammatory pathways or inhibit pathogenic T-cell activation, researchers aim to develop novel treatments that could mitigate disease progression.
4.1. EAE Models
Numerous studies using EAE models have demonstrated that administration of mutant MBP peptides can significantly reduce clinical symptoms associated with demyelination and inflammation:
- In one study, mice treated with [A91, A96]MBP (87-99) showed a marked decrease in disease severity compared to controls receiving native peptides .
4.2. Human Studies
Clinical observations indicate that patients with MS exhibit increased T-cell reactivity to MBP (87-99). Therapeutic strategies involving administration of modified peptides are currently under investigation to assess their efficacy in altering disease course or severity in human subjects .
Vergleich Mit ähnlichen Verbindungen
Myelin Basic Protein (72-85): Another peptide fragment from myelin basic protein, also studied for its role in multiple sclerosis.
Myelin Basic Protein (1-14): A shorter peptide fragment with similar immunogenic properties.
Uniqueness: Myelin Basic Protein (87-99) (human, bovine, rat) is unique due to its specific sequence, which makes it a potent inducer of T cell proliferation and Th1 polarization. This peptide’s ability to mimic the immunogenic properties of the full-length myelin basic protein makes it a valuable tool in studying autoimmune diseases and developing therapeutic interventions .
Biologische Aktivität
Myelin Basic Protein (MBP) is a crucial component of the myelin sheath that insulates nerve fibers in the central nervous system (CNS). The peptide MBP (87-99) is particularly significant as it serves as an immunodominant epitope implicated in autoimmune diseases such as multiple sclerosis (MS). This article explores the biological activity of MBP (87-99) across different species, focusing on its role in T cell activation, experimental autoimmune encephalomyelitis (EAE), and potential therapeutic applications.
Structure and Composition
MBP (87-99) is composed of 13 amino acids, with specific residues critical for its interaction with T cell receptors (TCRs). The sequence includes key contact sites at positions 91 and 96, which are pivotal for TCR binding and subsequent immune response activation.
Encephalitogenic Properties
MBP (87-99) is recognized as an encephalitogenic peptide , meaning it can induce EAE in susceptible animal models. This property has been extensively studied to understand its role in MS pathogenesis:
- T Cell Activation : MBP (87-99) stimulates T cell proliferation, particularly promoting a Th1-type immune response characterized by the secretion of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) .
- Experimental Autoimmune Encephalomyelitis : Immunization with MBP (87-99) leads to EAE development in various rodent models, including SJL/J mice and Lewis rats. This model mimics the inflammatory demyelination seen in MS patients .
Altered Peptide Ligands
Research has shown that modifications to the MBP (87-99) sequence can alter its immunogenicity:
- Cyclic Analogues : Cyclic forms of MBP (87-99), such as cyclo(91–99)[Ala 96]MBP 87–99, have demonstrated enhanced stability and reduced immunogenicity compared to their linear counterparts. These analogues have been effective in preventing EAE when administered prophylactically .
- Mutant Peptides : Substituting key residues at positions 91 and 96 with Arg and Ala ([R 91, A 96]MBP 87–99) resulted in a significant decrease in IFN-γ production while promoting IL-4 secretion, indicating a shift from a Th1 to a Th2 response . This suggests potential for therapeutic strategies aimed at modulating immune responses in MS.
- Citrullination Effects : The citrullination of arginine residues within the peptide has been shown to enhance T cell proliferative responses and cytokine secretion, further emphasizing the role of post-translational modifications in immune modulation .
Comparative Biological Activity Table
Peptide Variant | Species Tested | EAE Induction | Cytokine Profile | Binding Affinity to MHC |
---|---|---|---|---|
Wild-Type MBP (87-99) | Rat | Yes | High IFN-γ | Moderate |
[R 91, A 96]MBP 87–99 | Mouse | Reduced | Low IFN-γ, High IL-4 | High |
Cyclo(91–99)[Ala 96]MBP 87–99 | Rat | Yes | Balanced cytokine response | Very High |
[Cit 91, A 96]MBP 87–99 | Mouse | Yes | Enhanced IL-2 and IFN-γ | Moderate |
Eigenschaften
IUPAC Name |
(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H114N20O17/c1-9-41(6)58(70(107)89-57(40(4)5)69(106)92-60(43(8)96)71(108)93-31-19-27-53(93)67(104)84-48(26-18-30-81-74(78)79)62(99)91-59(42(7)95)72(109)94-32-20-28-54(94)73(110)111)90-66(103)52(36-55(76)97)87-61(98)47(25-16-17-29-75)83-63(100)49(33-44-21-12-10-13-22-44)85-64(101)50(34-45-23-14-11-15-24-45)86-65(102)51(35-46-37-80-38-82-46)88-68(105)56(77)39(2)3/h10-15,21-24,37-43,47-54,56-60,95-96H,9,16-20,25-36,75,77H2,1-8H3,(H2,76,97)(H,80,82)(H,83,100)(H,84,104)(H,85,101)(H,86,102)(H,87,98)(H,88,105)(H,89,107)(H,90,103)(H,91,99)(H,92,106)(H,110,111)(H4,78,79,81)/t41-,42+,43+,47-,48-,49-,50-,51-,52-,53-,54-,56-,57-,58-,59-,60-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSZRUKIAIQNAZ-SAKFXWCOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H114N20O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1555.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does Myelin Basic Protein (87-99) interact with the immune system, and what are the downstream effects of modifying its structure?
A: Myelin Basic Protein (87-99) (MBP87–99) is an immunodominant peptide epitope, meaning it is a primary target for the immune system in the context of autoimmune diseases like multiple sclerosis (MS) [, ]. In MS, the body's immune system mistakenly attacks myelin, a fatty substance that insulates nerve fibers, leading to a range of neurological symptoms. MBP87–99, when presented by major histocompatibility complex (MHC) molecules, can activate T cells, specifically T helper 1 (Th1) cells, that drive the inflammatory response against myelin [].
Q2: How does cyclization of Myelin Basic Protein (87-99) analogues impact their efficacy in preventing experimental autoimmune encephalomyelitis (EAE)?
A: Research indicates that cyclizing Myelin Basic Protein (87-99) analogues, specifically those with substitutions at positions 91 and/or 96, can significantly enhance their ability to prevent experimental autoimmune encephalomyelitis (EAE) in Lewis rats []. EAE is an animal model used to study MS, as it mimics the autoimmune response and neurological damage observed in the human disease.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.